molecular formula C12H21N3O4S B6661535 (2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid

(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid

Cat. No.: B6661535
M. Wt: 303.38 g/mol
InChI Key: AHUDEUVRUGHYEU-NSHDSACASA-N
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Description

(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves coupling the sulfonylated imidazole with the butanoic acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]amino]butanoic acid: Lacks the sulfonyl group, which may affect its binding properties and reactivity.

    (2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]pentanoic acid: Has an extended carbon chain, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the imidazole ring and the sulfonyl group in (2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid makes it unique in its ability to interact with a wide range of molecular targets, offering potential advantages in medicinal chemistry and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-8(2)5-15-6-10(13-7-15)20(18,19)14-11(9(3)4)12(16)17/h6-9,11,14H,5H2,1-4H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUDEUVRUGHYEU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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